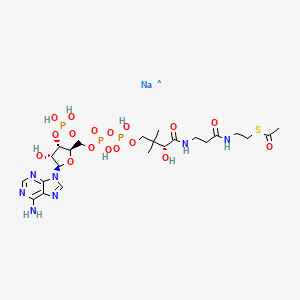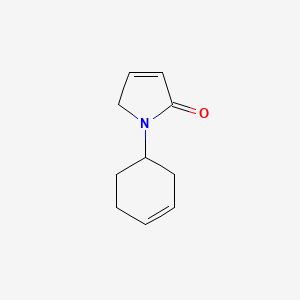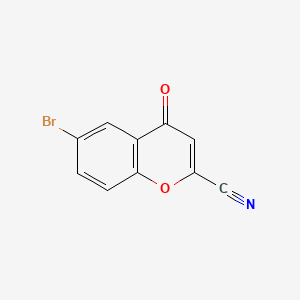
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine typically involves the reaction of thiourea with hydrazine derivatives under controlled conditions. One common method includes the reaction of thiourea with hydrazinecarbothioamide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer nitrogen-sulfur bonds.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: Another thiadiazole derivative with similar structural features.
1,2,4-Thiadiazole-3,5-diamine: A closely related compound with different substitution patterns.
Uniqueness
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other thiadiazole derivatives.
Propriétés
Numéro CAS |
116035-52-0 |
|---|---|
Formule moléculaire |
C4H8N4S |
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
3-N,3-N-dimethyl-1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-6-3(5)9-7-4/h1-2H3,(H2,5,6,7) |
Clé InChI |
KFFXIDGFYLOKMF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)









